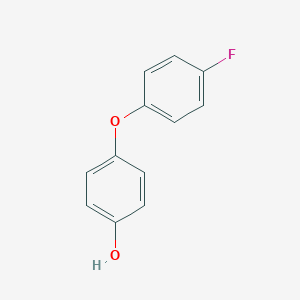

4-(4-Fluorophenoxy)phenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-fluorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVFDFJTCRMULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513524 | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-19-2 | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The Ullmann-type coupling, adapted from quinoline synthesis, involves reacting 4-fluorophenol with a halogenated phenol (e.g., 4-chlorophenol) in the presence of 4-DMAP. The catalyst facilitates nucleophilic aromatic substitution by deprotonating the phenol and stabilizing the transition state.

Key Parameters

Case Study: Adaptation from Patent EP0569021A1

In a representative procedure, 4-chlorophenol (0.01 mol), 4-fluorophenol (0.014 mol), and 4-DMAP (0.0015 mol) in xylene were refluxed for 18 hours. Post-reaction, the mixture was acidified with HCl, and the product isolated via pH-controlled extraction (yield: 87–91%).

Table 1: Catalytic Coupling Conditions and Outcomes

| Reactant | Catalyst (eq) | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorophenol | 0.15 | Xylene | 140 | 18 | 87 |

| 4-Bromophenol | 0.10 | Toluene | 135 | 24 | 91 |

Diazotization and Thermal Decomposition

Process Overview

This method, derived from aromatic amine decomposition, involves diazotizing 4-(4-fluorophenoxy)aniline to form a diazonium salt, which decomposes under heat to yield the phenolic product.

Critical Steps

Example Protocol

4-(4-Fluorophenoxy)aniline (0.01 mol) was diazotized in 65% H₂SO₄ with NaNO₂ (0.014 mol) at 40°C. The resultant diazonium salt was decomposed in xylene at 122°C for 1 hour, yielding 89–91% of 4-(4-Fluorophenoxy)phenol after extraction.

Table 2: Diazotization-Decomposition Parameters

| Amine | Acid Concentration | Decomp Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-(4-Fluorophenoxy) | 65% H₂SO₄ | 122 | 89 | 95.6 |

Nucleophilic Aromatic Substitution via Sodium Phenolate

Methodology from Polyphosphazene Synthesis

Inspired by fluorophenoxy-substituted polymer synthesis, 4-fluorophenol is deprotonated with NaH to form sodium 4-fluorophenolate, which displaces chloride from 4-chlorophenol.

Reaction Setup

Analyse Chemischer Reaktionen

4-(4-Fluorophenoxy)phenol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of catalysts or under specific conditions.

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as toluene or DMF, and catalysts for specific substitution reactions. The major products formed depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenoxy)phenol has extensive applications in scientific research:

Pharmaceuticals: It is a key intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as etodolac and nabumetone.

Agrochemicals: This compound is used in the synthesis of herbicides like fluazifop-p-butyl and insecticides such as pyriproxyfen.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenoxy)phenol varies depending on its application. In pharmaceuticals, it acts as a building block for drugs that target specific enzymes or receptors. For example, in NSAIDs, it helps inhibit the cyclooxygenase (COX) enzymes, reducing inflammation and pain. In agrochemicals, it may interfere with specific biochemical pathways in pests, leading to their control .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Halogenated Phenoxy Phenols: 4-(4-Bromophenoxy)phenol and 4-(4-Chlorophenoxy)phenol

These compounds share the same phenolic backbone as 4-(4-fluorophenoxy)phenol but differ in the halogen substituent (Br or Cl instead of F). Key comparisons include:

| Property | This compound | 4-(4-Bromophenoxy)phenol | 4-(4-Chlorophenoxy)phenol |

|---|---|---|---|

| Molecular Weight | ~204.20 g/mol | ~273.11 g/mol | ~228.65 g/mol |

| Electron Effect | -I (inductive withdrawal) | Stronger -I than F | Moderate -I |

| Reactivity | Less reactive than Br/Cl | Higher nucleophilic substitution potential | Intermediate reactivity |

| Applications | Agrochemical intermediates | Similar uses | Similar uses |

The fluorine atom’s smaller size and lower polarizability result in milder electronic effects compared to bromine or chlorine, influencing reaction kinetics and product stability . All three compounds are soluble in DMSO, THF, and chloroform, making them suitable for solution-phase syntheses .

4-Phenylphenol (4-PP)

4-Phenylphenol (CAS 92-69-3) replaces the fluorophenoxy group with a phenyl ring. Key distinctions:

4-PP’s lack of an ether bridge reduces its versatility in forming polymerizable or biodegradable derivatives but enhances its stability as a preservative .

4-Nitrophenol

4-Nitrophenol (CAS 100-02-7) features a nitro group instead of a fluorophenoxy moiety:

The nitro group’s strong electron-withdrawing effects make 4-nitrophenol more acidic and reactive in electrophilic substitutions compared to fluorophenoxy derivatives .

4-(Trifluoromethylthio)phenol

This compound (CAS 1498-83-5) contains a trifluoromethylthio (-SCF₃) group, offering distinct properties:

| Property | This compound | 4-(Trifluoromethylthio)phenol |

|---|---|---|

| Functional Group | -O-C₆H₄-F | -SCF₃ |

| Market Value (2030) | N/A | $0.25 Billion |

| Applications | Herbicides | Pharmaceuticals, electronics |

The -SCF₃ group enhances hydrophobicity and chemical stability, driving demand in high-performance materials .

4-Fluorophenol

Simpler in structure, 4-fluorophenol (CAS 371-41-5) lacks the ether-linked aryl group:

| Property | This compound | 4-Fluorophenol |

|---|---|---|

| Molecular Complexity | Biphenyl ether | Monocyclic phenol |

| Boiling Point | Higher (due to larger size) | 186°C |

| Applications | Synthesis intermediate | Radiopharmaceuticals |

4-Fluorophenol’s simplicity facilitates its use as a radiolabeling synthon, whereas the biphenyl ether structure of this compound supports agrochemical applications .

Biologische Aktivität

4-(4-Fluorophenoxy)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10FNO

- CAS Number : 371-41-5

This compound features a phenolic hydroxyl group and a fluorophenyl moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL. The compound's mode of action likely involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that it possesses antiproliferative activity with IC50 values ranging from 15 to 50 µM. The mechanism appears to involve the inhibition of tubulin polymerization, similar to well-known anticancer agents like colchicine.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Tubulin polymerization inhibition |

| MDA-MB-231 | 50 | Apoptosis induction |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cell proliferation.

- Tubulin Interaction : The compound binds to the colchicine site on tubulin, preventing microtubule assembly and leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, further contributing to its antiproliferative effects.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on breast cancer cells. The study highlighted:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound led to G2/M phase arrest.

- Apoptosis Induction : Annexin V staining confirmed increased apoptosis in treated cells compared to controls.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed:

- Efficacy Against Resistant Strains : The compound was effective against multi-drug resistant strains, suggesting potential use as a new antimicrobial agent.

- Synergistic Effects : When combined with other antibiotics, it exhibited synergistic effects, enhancing overall antimicrobial activity.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Fluorophenoxy)phenol in laboratory settings?

Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A common approach includes:

- Step 1: Reacting 4-fluorophenol with a halogenated aromatic compound (e.g., 4-bromophenol) under basic conditions (e.g., K₂CO₃) .

- Step 2: Using palladium catalysts (e.g., Suzuki-Miyaura coupling) to enhance reaction efficiency and yield .

- Step 3: Purification via column chromatography or recrystallization to isolate the product.

Key Considerations:

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Storage: Keep in sealed, light-resistant containers at 0–6°C in a dry, ventilated environment to prevent hydrolysis or oxidation .

- Handling: Use nitrile gloves (EN374 standard) and safety goggles to avoid skin/eye contact. Work in fume hoods to minimize inhalation risks .

- Stability Tests: Periodically analyze purity via NMR or FT-IR to detect degradation products (e.g., quinones from oxidation) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for this compound derivatives?

Answer:

- Root-Cause Analysis: Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, palladium catalyst purity impacts Suzuki coupling yields .

- Reproducibility Protocol: Standardize parameters (e.g., degassing solvents to prevent side reactions) and validate with triplicate runs.

- Case Study: A 2025 study resolved yield inconsistencies (45% vs. 72%) by optimizing base strength (KOH vs. K₂CO₃) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic substitution at the fluorinated aryl ring) using Gaussian or ORCA software. Reference thermodynamic data (ΔrH° = 339.3 kJ/mol for deprotonation) .

- MD Simulations: Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Validation: Cross-check computational results with experimental UV-Vis or IR spectra .

Q. What strategies can be employed to elucidate the structure-activity relationships of this compound derivatives in biological systems?

Answer:

- Functional Group Modifications: Synthesize analogs (e.g., replacing fluorine with chlorine or methoxy groups) and compare bioactivity .

- In Silico Docking: Use AutoDock to predict binding affinities for targets like kinases or GPCRs .

- Case Study: A 2025 proteomics study linked the fluorophenoxy group’s electronegativity to enhanced kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.